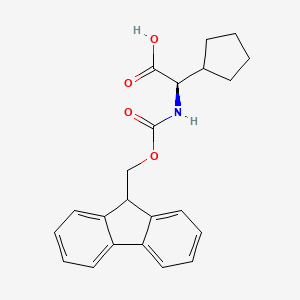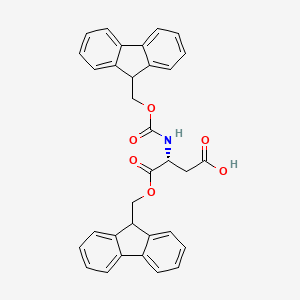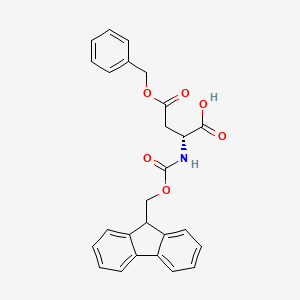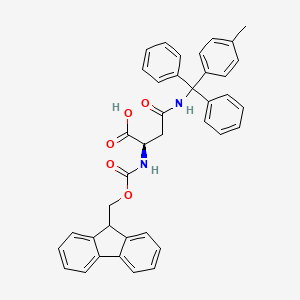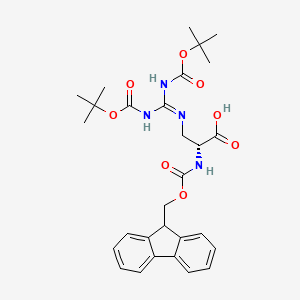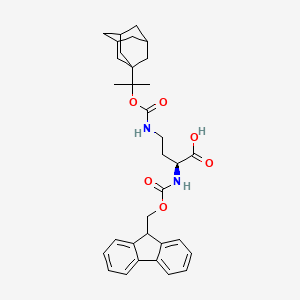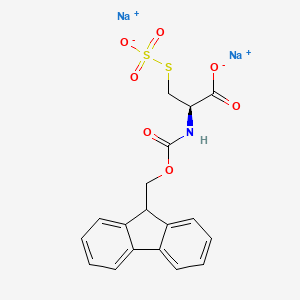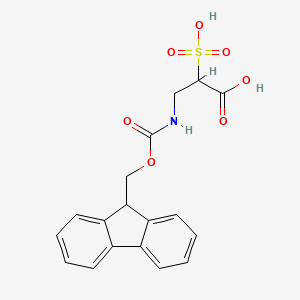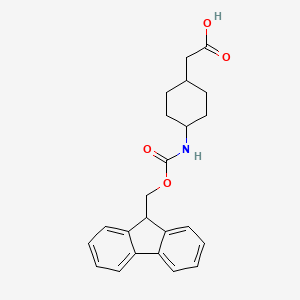
Fmoc-cis-4-aminocyclohexane acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-cis-4-aminocyclohexane acetic acid is a chemical compound with the molecular formula C23H25NO4 and a molecular weight of 379.45 g/mol . It is commonly used in peptide synthesis due to its functional group, Fmoc (9-fluorenylmethyloxycarbonyl), which is a protective group for amines . This compound is particularly valuable in the field of solid-phase peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-cis-4-aminocyclohexane acetic acid typically involves the protection of the amine group with the Fmoc group. The process begins with the cyclohexane derivative, which undergoes a series of reactions to introduce the Fmoc-protected amine and the acetic acid functional group . The reaction conditions often involve the use of organic solvents and reagents such as Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-cis-4-aminocyclohexane acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amine to participate in further reactions.
Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with carboxylic acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis .
Scientific Research Applications
Fmoc-cis-4-aminocyclohexane acetic acid is widely used in scientific research, particularly in:
Mechanism of Action
The primary mechanism of action of Fmoc-cis-4-aminocyclohexane acetic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amine during the synthesis process, preventing unwanted side reactions . Once the desired peptide sequence is assembled, the Fmoc group is removed, allowing the free amine to participate in further reactions or modifications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-aminocyclohexane acetic acid: Similar structure but different stereochemistry.
Fmoc-4-aminophenylacetic acid: Contains a phenyl group instead of a cyclohexane ring.
Uniqueness
Fmoc-cis-4-aminocyclohexane acetic acid is unique due to its specific stereochemistry, which can influence the properties and reactivity of the resulting peptides . This makes it a valuable tool in the synthesis of peptides with precise structural requirements .
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZYEKKFVGYBHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
